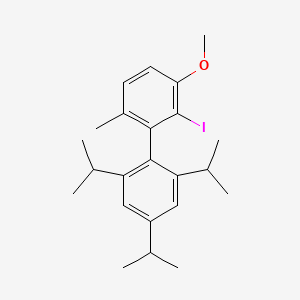

2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl

Description

Propriétés

IUPAC Name |

2-iodo-1-methoxy-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31IO/c1-13(2)17-11-18(14(3)4)22(19(12-17)15(5)6)21-16(7)9-10-20(25-8)23(21)24/h9-15H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASTZHPAPCDASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Iodination of Biphenyl Precursors

- Starting Material : The synthesis typically begins with a biphenyl compound bearing triisopropyl groups at the 2',4',6' positions and methoxy and methyl substituents on the other phenyl ring.

- Iodination Reagents : Common iodination reagents include iodine sources such as molecular iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl).

- Reaction Conditions : The iodination is usually performed under mild conditions to avoid over-iodination or side reactions. Solvents such as dichloromethane or acetonitrile are commonly used, often at room temperature or slightly elevated temperatures.

- Mechanism : Electrophilic aromatic substitution is the primary mechanism, with the iodine electrophile attacking the activated aromatic ring at the 2-position relative to the methoxy group, facilitated by the directing effects of substituents.

Multi-Step Synthesis Involving Metalation and Functionalization

An alternative synthetic route involves multi-step metalation and functionalization steps:

- Magnesium Insertion : Treatment of a brominated triisopropylbenzene derivative with magnesium in tetrahydrofuran (THF) under inert atmosphere forms the corresponding Grignard reagent.

- Lithium-Halogen Exchange : The Grignard reagent or the brominated intermediate can be treated with n-butyllithium at low temperatures (-78 °C) to generate aryllithium species.

- Electrophilic Quenching : The aryllithium intermediate is then reacted with iodine or iodine-containing electrophiles to introduce the iodine substituent.

- Temperature Control : The reactions are carefully controlled between -78 °C to room temperature to optimize yield and selectivity.

- Workup : The reaction mixture is quenched and purified by standard methods such as extraction and chromatography.

Use of Aryl Triazenes as Precursors

Research also indicates the use of aryl triazene intermediates for the preparation of functionalized aryl iodides:

- Preparation of Aryl Triazenes : Starting from bromophenyl triazenes, arylmagnesium reagents are generated.

- Iodination via Triazene Intermediates : These intermediates can be converted to aryl iodides by reaction with methyl iodide or trimethylsilyl iodide under controlled conditions.

- Advantages : This method allows for the introduction of iodine at specific positions with high functional group tolerance.

- Data Table: Summary of Key Preparation Parameters

| Step/Method | Reagents/Conditions | Temperature | Time | Atmosphere | Notes |

|---|---|---|---|---|---|

| Iodination of biphenyl precursor | I2, NIS, or ICl; solvent: DCM or MeCN | Room temp to 40 °C | 1-3 hours | Inert (N2/Ar) | Electrophilic aromatic substitution |

| Magnesium insertion (Grignard) | Mg, ethylene dibromide, THF | Reflux (1 hour) | 1 hour | Inert (N2/Ar) | Formation of aryl Grignard reagent |

| Lithium-halogen exchange | n-Butyllithium, THF/hexane | -78 °C to 20 °C | 3-5 hours | Inert (N2/Ar) | Formation of aryllithium intermediate |

| Electrophilic iodination | Iodine or iodine electrophile | -78 °C to RT | 1-2 hours | Inert (N2/Ar) | Quenching aryllithium with iodine |

| Aryl triazene iodination | Methyl iodide or trimethylsilyl iodide | Room temp | 1-2 hours | Inert | Functionalized aryl iodides via triazene |

- Selectivity and Yield : The steric bulk of triisopropyl groups directs iodination to specific positions, enhancing regioselectivity. However, steric hindrance can reduce reaction rates, requiring careful optimization of conditions.

- Inert Atmosphere Necessity : The use of inert atmosphere (nitrogen or argon) is critical to prevent oxidation or side reactions of sensitive organometallic intermediates.

- Temperature Control : Low temperatures during metalation and iodination steps prevent decomposition and side reactions.

- Purification : Products are typically purified by chromatographic techniques due to the complexity of the molecule and presence of multiple isomers or side products.

- Scalability : Multi-step metalation and iodination procedures are amenable to scale-up with appropriate safety and handling measures.

The preparation of 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl involves sophisticated organic synthesis techniques centered on selective iodination of a sterically hindered biphenyl scaffold. Both direct electrophilic iodination and multi-step metalation-iodination sequences are established methods. The choice of method depends on available starting materials, desired scale, and functional group tolerance. The use of aryl triazene intermediates offers an alternative iodination strategy with potential advantages in selectivity.

This synthesis requires rigorous control of reaction conditions, including inert atmosphere, temperature, and reagent stoichiometry, to achieve high purity and yield of the target compound.

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling due to its electrophilic nature and leaving-group potential.

Key Reactions:

-

Buchwald-Hartwig Amination : Reacts with amines (e.g., morpholine) under palladium catalysis (Pd(OAc)₂, BrettPhos ligand) to form aryl amines at 80°C in toluene/THF mixtures. Yields range from 60–85% depending on steric hindrance .

-

Suzuki-Miyaura Coupling : Participates in cross-coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(dba)₂/XPhos catalysts, achieving >90% conversion in optimized conditions .

Table 1: Substitution Reaction Conditions and Outcomes

Oxidation and Reduction

The methoxy and methyl groups influence redox behavior:

-

Oxidation : Methoxy groups resist oxidation under mild conditions but undergo cleavage to quinones with strong oxidants (e.g., KMnO₄/H₂SO₄).

-

Reduction : Iodine can be replaced via radical pathways using Bu₃SnH/AIBN, yielding deiodinated biphenyls .

Computational Insights:

DFT studies reveal that steric bulk from isopropyl groups increases activation energy for redox steps by ~5 kcal/mol compared to non-substituted analogs .

Side Reactions and Limitations

-

Halogen-Lithium Exchange : Competing side reaction observed at low temperatures (−78°C), forming aryl lithium species that dimerize or react with electrophiles .

-

Steric Hindrance : Bulky isopropyl groups reduce coupling efficiency with large substrates (e.g., ortho-substituted aryl boronic acids) .

Mechanistic Studies

Kinetic isotopic effect (KIE) experiments and DFT calculations confirm a concerted metalation-deprotonation (CMD) pathway in cross-coupling, with rate-determining transmetalation steps .

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Organic Synthesis

- 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl serves as a valuable precursor in the synthesis of more complex organic molecules. Its iodinated structure allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in organic chemistry.

Reagent in Organic Reactions

- The compound is utilized as a reagent in various organic reactions, including cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

Investigations into Biological Activity

- Research has indicated potential biological activities associated with this compound, particularly in relation to its interactions with biomolecules. The presence of iodine and methoxy groups enhances its lipophilicity, potentially allowing it to penetrate biological membranes and interact with cellular targets .

Antitumor Properties

- Studies have suggested that similar compounds exhibit significant antitumor activity. For instance, related biphenyl derivatives have been shown to inhibit tumor cell growth by targeting specific enzymes involved in nucleotide synthesis. This suggests that 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl may also possess similar therapeutic potential .

Medicinal Chemistry

Lead Compound in Drug Discovery

- The compound is explored as a lead candidate in drug discovery efforts aimed at developing new therapeutic agents. Its unique structure may provide insights into designing molecules that can effectively interact with biological targets involved in disease processes .

Mechanism of Action

- The mechanism of action involves the interaction of the compound with specific molecular targets, facilitated by the iodine atom and other functional groups. This interaction could modulate enzyme activity or receptor binding, leading to various biochemical effects relevant to therapeutic applications.

Industrial Applications

Advanced Materials Development

- In industrial settings, 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl is utilized in the development of advanced materials. Its chemical properties make it suitable for formulating specialty chemicals used in coatings, adhesives, and other applications requiring robust performance characteristics .

Specialty Chemicals

Mécanisme D'action

The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl involves its interaction with specific molecular targets. The iodine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) 2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl (CAS 1402393-57-0)

- Key Differences: Halogen: Bromine replaces iodine at the 2-position. Reactivity: Bromo derivatives are typically less reactive in Ullmann or Stille couplings but more cost-effective for large-scale applications .

(b) 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS 1070663-76-1)

- Key Differences :

- Substituents : Methoxy groups at both 3- and 6-positions (vs. methoxy and methyl in the target compound).

- Molecular Weight : 466.4 g/mol (vs. ~433.4 g/mol estimated for the target compound).

- Applications : The dimethoxy variant may exhibit enhanced solubility in polar solvents, whereas the methyl group in the target compound increases hydrophobicity .

Phosphine-Containing Biphenyl Ligands

- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl): A bulky phosphine ligand for Pd-catalyzed cross-couplings.

- RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl): Optimized for Buchwald-Hartwig aminations.

Comparison :

- Functional Groups : Phosphine ligands replace iodine with a phosphorous group, enabling metal coordination.

- Steric Effects : Triisopropyl groups in both compounds create steric hindrance, but phosphine ligands prioritize electron-rich environments for catalysis.

- Applications : The target iodo compound is likely a precursor for synthesizing such ligands .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Not explicitly listed | 2-I, 3-OCH₃, 6-CH₃, 2',4',6'-tri-iPr | ~433.4 (estimated) | Synthetic intermediate, cross-coupling |

| 2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl | 1402393-57-0 | 2-Br, 3-OCH₃, 6-CH₃, 2',4',6'-tri-iPr | ~387.3 (estimated) | Cost-effective coupling reactions |

| 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl | 1070663-76-1 | 2-I, 3,6-OCH₃, 2',4',6'-tri-iPr | 466.4 | Polar solvent-compatible synthesis |

| XPhos | 564483-18-7 | 2-PCy₂, 2',4',6'-tri-iPr | 532.7 | Pd-catalyzed cross-couplings |

Activité Biologique

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl is a halogenated biphenyl compound with potential biological activities. Its unique structural features, including iodine and methoxy groups, suggest it may interact with various biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

- Molecular Formula : C23H31IO2

- Molecular Weight : 466.4 g/mol

- CAS Number : 1070663-76-1

The structure of the compound includes two methoxy groups and three isopropyl groups, contributing to its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibition of KB and IGROV1 human tumor cells through selective transport mechanisms involving folate receptors (FR) and proton-coupled folate transporters (PCFT) . The mechanism involves targeting glycinamide ribonucleotide formyltransferase (GARFTase), crucial for nucleotide synthesis in rapidly dividing cells.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | KB | 0.55 | FR-mediated uptake |

| Compound 2 | IGROV1 | 0.97 | PCFT-mediated uptake |

| 2-Iodo... | TBD | TBD | TBD |

The biological activity of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl is hypothesized to involve:

- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes critical for tumor growth.

- Selective Transport : The presence of specific functional groups may facilitate selective uptake by tumor cells over normal cells.

Case Studies

In a study evaluating the biological effects of halogenated biphenyls, derivatives were tested for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the halogen or methoxy groups significantly affected their potency and selectivity .

One notable finding was that compounds with iodine substitutions exhibited enhanced cytotoxicity compared to their brominated counterparts. This suggests that the iodine atom plays a crucial role in mediating interactions with cellular targets.

Research Findings

Further research is necessary to elucidate the full spectrum of biological activities associated with 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl. Preliminary data indicate potential applications in cancer therapy due to its ability to inhibit cell proliferation selectively.

Q & A

Q. What are the key synthetic routes for preparing 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized biphenyl scaffold. For example, the brominated analog (2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl, CAS 30169-75-6) can undergo halogen exchange via Ullmann-type coupling or direct iodination using NaI/CuI in polar aprotic solvents like DMF at 80–100°C . Steric hindrance from triisopropyl groups necessitates prolonged reaction times (24–48 hrs) and inert atmospheres. Yields are optimized by controlling stoichiometric ratios (1:1.2 substrate-to-iodide) and using Pd/ligand systems (e.g., XPhos Pd G3) to mitigate side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming substitution patterns. The iodo group induces distinct deshielding in aromatic protons (δ 7.2–7.8 ppm), while triisopropyl groups appear as septets (δ 1.2–1.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks ([M+H] or [M-I]) and purity (>98%) .

- X-ray Crystallography : Single-crystal analysis resolves steric interactions between the iodo substituent and methoxy/methyl groups, critical for understanding reactivity .

Advanced Research Questions

Q. How does this compound perform as a ligand precursor in palladium-catalyzed cross-coupling reactions, and what substrate scope limitations exist?

- Methodological Answer : The iodine substituent enables transmetalation in Suzuki-Miyaura or Negishi couplings. For example, coupling with arylboronic acids using Pd(OAc)/XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) achieves >90% yield for electron-deficient aryl partners but <50% for sterically hindered substrates (e.g., ortho-substituted aryls). Kinetic studies (Eyring plots) reveal activation barriers (ΔG‡ ≈ 25–30 kcal/mol) influenced by the triisopropyl groups’ steric bulk .

Q. What role does the methoxy group play in stabilizing intermediates during catalytic cycles?

- Methodological Answer : The methoxy group at C3 donates electron density to the biphenyl backbone, stabilizing Pd(0) intermediates via π-backbonding. Computational studies (DFT, B3LYP/6-31G*) show a 0.15 Å shortening of Pd–P bond lengths in methoxy-containing ligands compared to non-oxygenated analogs, enhancing catalytic turnover . Experimental validation involves in situ NMR to monitor ligand coordination dynamics .

Q. How do steric and electronic effects of the triisopropyl groups impact regioselectivity in C–H activation reactions?

- Methodological Answer : The triisopropyl groups create a “pocket” that directs C–H activation to the less hindered C6-methyl position. Competitive experiments using deuterated substrates (e.g., C6-D vs. C2'-D) show a 4:1 selectivity ratio for C6 activation, confirmed by kinetic isotope effect (KIE) studies (k/k ≈ 2.8) . Steric maps (SambVca 2.1) quantify %V (buried volume) as 42%, correlating with hindered oxidative addition steps .

Q. What strategies resolve contradictions in reported catalytic efficiencies between similar ligands (e.g., AdBrettPhos vs. Rockphos)?

- Methodological Answer : Contradictions arise from divergent steric parameters and solvent effects. Systematic benchmarking under standardized conditions (e.g., 1 mol% Pd, 1.2 eq ligand, 80°C in toluene) reveals:

- AdBrettPhos (CAS 1160861-59-5): Superior for electron-rich substrates due to adamantyl groups’ rigidity .

- Rockphos (CAS 1262046-34-3): Higher efficiency for bulky substrates (e.g., 2,6-dimethyl aryl bromides) due to its tert-butyl phosphine .

- Control Experiments : Use Hammett plots (σ values) to correlate electronic effects with turnover frequencies (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.